molecular formula C10H9ClFNO B7502667 5-chloro-2-fluoro-N-prop-2-enylbenzamide

5-chloro-2-fluoro-N-prop-2-enylbenzamide

Cat. No.: B7502667
M. Wt: 213.63 g/mol
InChI Key: VCOYMBOFXVSCOB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-prop-2-enylbenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine at position 5, fluorine at position 2, and a propenyl (allyl) group attached to the amide nitrogen. The structural formula is C₁₁H₁₀ClFNO, with a molecular weight of 239.66 g/mol.

Properties

IUPAC Name

5-chloro-2-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOYMBOFXVSCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent patterns on the benzene ring and amide nitrogen, leading to variations in physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Amide Nitrogen Group Key Functional Groups Molecular Weight (g/mol)
5-Chloro-2-fluoro-N-prop-2-enylbenzamide Cl (5), F (2) Prop-2-enyl Halogens, Allyl 239.66
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide Cl (2), F (6), F (5) Isopropoxy-linked phenyl Cyano, Hydroxy, Isopropoxy ~450 (estimated)
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide Cl (2), F (4), NH₂ (5) Sulfamoyl Amino, Sulfonamide 334.78
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide Cl (5), OH (2) Di-isopropylphenyl Hydroxy, Branched alkyl 332.84
5-Chloro-N-cyclopropyl-2-nitrobenzamide Cl (5), NO₂ (2) Cyclopropyl Nitro 240.65

Physicochemical Properties

  • Lipophilicity (logP): The allyl group in the target compound provides moderate lipophilicity (estimated logP ~2.5), balancing solubility and membrane permeability. Compounds with sulfamoyl (logP ~1.8 ) or hydroxy groups (logP ~3.0 ) exhibit lower or higher lipophilicity, respectively.
  • Electronic Effects: Chloro and fluoro substituents are electron-withdrawing, enhancing resonance stabilization of the amide bond. Amino groups (electron-donating) in ’s compound may increase hydrogen bonding capacity , while nitro groups () strongly withdraw electrons, altering reactivity .

Pharmacokinetic Considerations

  • Metabolic Stability :

    • Allyl groups are prone to oxidation, but fluorine’s electronegativity may mitigate this in the target compound.
    • Trifluoropropyl groups () resist oxidative metabolism, prolonging half-life .
  • Solubility: Hydroxy and amino groups () improve aqueous solubility but may reduce blood-brain barrier penetration .

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